Cas no 749900-83-2 (4-(2-chloropyrimidin-4-yl)piperazin-2-one)

4-(2-Chloropyrimidin-4-yl)piperazin-2-one is a heterocyclic compound featuring a chloropyrimidine moiety linked to a piperazinone scaffold. This structure imparts versatility in medicinal chemistry and pharmaceutical research, particularly as a key intermediate in the synthesis of biologically active molecules. The chloropyrimidine group offers reactivity for nucleophilic substitution, enabling further functionalization, while the piperazinone core contributes to favorable binding properties in drug design. Its well-defined chemical properties and stability under standard conditions make it a reliable building block for developing targeted therapeutics, such as kinase inhibitors or CNS-active compounds. The compound is typically characterized by high purity and consistent performance in synthetic applications.
4-(2-chloropyrimidin-4-yl)piperazin-2-one structure
749900-83-2 structure
Product Name:4-(2-chloropyrimidin-4-yl)piperazin-2-one
CAS No:749900-83-2
MF:C8H9ClN4O
MW:212.636259794235
CID:1117083
PubChem ID:62342844
Update Time:2025-08-04

4-(2-chloropyrimidin-4-yl)piperazin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(2-chloro-4-pyrimidinyl)-2-Piperazinone
    • 2-chloro-4-(3-oxo-1-piperazinyl)pyrimidine
    • 4-(2-chloropyrimidin-4-yl)piperazin-2-one
    • SCHEMBL20991838
    • F1908-2605
    • 749900-83-2
    • AKOS011627679
    • DB-330058
    • Inchi: 1S/C8H9ClN4O/c9-8-11-2-1-6(12-8)13-4-3-10-7(14)5-13/h1-2H,3-5H2,(H,10,14)
    • InChI Key: AKHMJHDMURHEMT-UHFFFAOYSA-N
    • SMILES: ClC1=NC=CC(=N1)N1CC(NCC1)=O

Computed Properties

  • Exact Mass: 212.0464886g/mol
  • Monoisotopic Mass: 212.0464886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 58.1Ų

4-(2-chloropyrimidin-4-yl)piperazin-2-one Pricemore >>

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Additional information on 4-(2-chloropyrimidin-4-yl)piperazin-2-one

Introduction to 4-(2-chloropyrimidin-4-yl)piperazin-2-one (CAS No. 749900-83-2)

4-(2-chloropyrimidin-4-yl)piperazin-2-one (CAS No. 749900-83-2) is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework that combines a piperazine ring with a chloropyrimidine moiety. This molecular architecture has garnered considerable attention in recent years due to its potential applications in drug discovery and development, particularly in the design of bioactive molecules targeting various therapeutic pathways.

The compound's structure, featuring a chloropyrimidin-4-yl substituent attached to a piperazin-2-one backbone, provides a versatile scaffold for further chemical modifications. Such modifications are essential for optimizing pharmacokinetic properties, enhancing binding affinity to biological targets, and improving overall drug efficacy. The presence of the chlorine atom in the pyrimidine ring not only influences the electronic properties of the molecule but also opens up possibilities for diverse functionalization strategies.

In the context of modern medicinal chemistry, 4-(2-chloropyrimidin-4-yl)piperazin-2-one has been explored as a key intermediate in synthesizing novel therapeutic agents. Its derivatives have shown promise in preclinical studies as modulators of enzymes and receptors involved in inflammatory responses, neurological disorders, and metabolic diseases. The compound's ability to interact with multiple biological targets makes it an attractive candidate for multitarget drug design, a strategy that has gained prominence for addressing complex diseases more effectively.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising scaffolds like 4-(2-chloropyrimidin-4-yl)piperazin-2-one. These techniques allow researchers to predict the binding modes and interactions of the compound with biological targets, thereby accelerating the drug discovery process. Moreover, structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided valuable insights into how this compound interacts with its intended targets at the molecular level.

The piperazin-2-one moiety is particularly noteworthy for its role in medicinal chemistry. Piperazine derivatives are well-documented for their pharmacological activity across a wide range of diseases, including hypertension, parasitic infections, and cancer. The incorporation of a chloropyrimidin-4-yl group into this framework introduces additional opportunities for fine-tuning the pharmacological profile of the compound. For instance, the chlorine atom can serve as a hydrogen bond acceptor or participate in hydrophobic interactions with biological targets, thereby modulating binding affinity.

One of the most compelling aspects of 4-(2-chloropyrimidin-4-yl)piperazin-2-one is its potential in developing treatments for neurological disorders. Studies have indicated that derivatives of this compound may interact with neurotransmitter receptors and ion channels, offering a basis for novel therapeutics targeting conditions such as epilepsy, depression, and neurodegenerative diseases. The ability to modulate these pathways is crucial for developing drugs that can alleviate symptoms and slow disease progression.

Furthermore, the compound's structural features make it amenable to prodrug strategies, where it can be designed to release active species in vivo under specific physiological conditions. This approach can enhance bioavailability and reduce systemic toxicity, key considerations in drug development. Prodrug formulations based on 4-(2-chloropyrimidin-4-yl)piperazin-2-one could potentially offer improved therapeutic outcomes compared to their parent compounds.

The synthesis of 4-(2-chloropyrimidin-4-yl)piperazin-2-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies such as transition metal-catalyzed cross-coupling reactions have been employed to construct the core structure efficiently. These methods not only improve synthetic efficiency but also allow for greater flexibility in introducing various substituents onto the scaffold.

In conclusion, 4-(2-chloropyrimidin-4-y)piperazin 1 one (CAS No 749900 83 92) represents an exciting opportunity i n pharmaceutical research due t o its unique structural features and potential therapeutic applications Ongoing studies continue t o explore its derivatives i n various disease models providing hope f or novel treatments i n t he future p >

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